N2,N2-Diethyl-2,3-pyridinediamine

Lipophilicity CNS Permeability Drug Design

N2,N2-Diethyl-2,3-pyridinediamine (CAS 926226-38-2) is a 2,3-diaminopyridine derivative bearing a tertiary diethylamino group at the N2 position. With a molecular weight of 165.24 g/mol, a computed XLogP3 of 1.4, a single hydrogen bond donor, and a topological polar surface area (TPSA) of 42.2 Ų, it occupies a distinct physicochemical space compared to its mono-alkylated, di-methylated, and unsubstituted analogs.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 926226-38-2
Cat. No. B1367936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Diethyl-2,3-pyridinediamine
CAS926226-38-2
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=CC=N1)N
InChIInChI=1S/C9H15N3/c1-3-12(4-2)9-8(10)6-5-7-11-9/h5-7H,3-4,10H2,1-2H3
InChIKeyWSKZNAZWRSCWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N2-Diethyl-2,3-pyridinediamine (CAS 926226-38-2): A Tertiary Diaminopyridine Scaffold with Enhanced Lipophilicity for CNS-Penetrant Ligand Design


N2,N2-Diethyl-2,3-pyridinediamine (CAS 926226-38-2) is a 2,3-diaminopyridine derivative bearing a tertiary diethylamino group at the N2 position. With a molecular weight of 165.24 g/mol, a computed XLogP3 of 1.4, a single hydrogen bond donor, and a topological polar surface area (TPSA) of 42.2 Ų, it occupies a distinct physicochemical space compared to its mono-alkylated, di-methylated, and unsubstituted analogs [1]. The compound is cataloged under MDL number MFCD09045566 and is available from multiple suppliers at purities typically exceeding 95% (HPLC) .

Why N2,N2-Diethyl-2,3-pyridinediamine Cannot Be Replaced by Other N2-Substituted or Unsubstituted 2,3-Diaminopyridines in CNS-Focused and Kinase-Targeted Programs


Although the 2,3-diaminopyridine core is common across several commercially available building blocks, simple substitution at the N2 position—such as the N2-methyl, N2-ethyl, or N2,N2-dimethyl variants—produces marked differences in lipophilicity, hydrogen-bonding capacity, and steric profile that directly impact membrane permeability, target selectivity, and synthetic derivatization. The N2,N2-diethyl substituent uniquely combines a tertiary amine that eliminates a hydrogen bond donor, a predicted LogP more than two log units higher than that of the parent 2,3-diaminopyridine, and a rotatable-bond count that balances conformational flexibility with rigidity for ligand preorganization [1]. Generic substitution therefore risks either solubility-limited permeability (if the analog is too polar) or excessive conformational entropy (if the alkyl chain is too long or too short) [2].

Head-to-Head Physicochemical Comparison of N2,N2-Diethyl-2,3-pyridinediamine Against Its Closest Diaminopyridine Analogs


LogP Comparison: N2,N2-Diethyl-2,3-pyridinediamine Achieves a CNS-Permeable Lipophilicity Window Unattainable with Mono-Alkyl or Unsubstituted Analogs

The computed octanol-water partition coefficient (XLogP3) of N2,N2-diethyl-2,3-pyridinediamine is 1.4, which falls within the optimal range for passive blood-brain barrier penetration (typically LogP 1–3) [1]. In contrast, the parent 2,3-diaminopyridine has a LogP of approximately -0.31 (predominantly hydrophilic), while the N2-methyl analog has a LogP of 0.5, and the N2-ethyl analog has a LogP of 1.75, which exceeds the upper limit of the CNS-favorable window [2]. The N2,N2-dimethyl variant, with a LogP of 0.6, remains sub-optimal for CNS exposure. Thus, the N2,N2-diethyl pattern delivers the only substitution pattern among the compared analogs that simultaneously provides a tertiary amine (reducing HBD count) and a LogP squarely in the CNS-permeable range.

Lipophilicity CNS Permeability Drug Design

Hydrogen Bond Donor Reduction: N2,N2-Diethyl-2,3-pyridinediamine Presents Only One HBD, Enhancing Passive Membrane Permeability

The target compound possesses a single hydrogen bond donor (the primary amine at C3), whereas N2-methyl- and N2-ethyl-2,3-pyridinediamine each retain two HBDs because the secondary amine at N2 can still donate a hydrogen bond [1]. The reduction in HBD count is critical: each additional HBD can reduce passive permeability by approximately one log unit, and central nervous system drugs rarely exceed one HBD [2]. The N2,N2-diethyl substitution therefore provides a permeability advantage over mono-alkylated comparators while maintaining the same number of HBDs as the N2,N2-dimethyl analog, but with a more favorable LogP.

Hydrogen Bonding Permeability ADME

Topological Polar Surface Area Advantage: N2,N2-Diethyl-2,3-pyridinediamine Exhibits a TPSA of 42.2 Ų, Favorable for Oral Absorption and BBB Penetration

The topological polar surface area of N2,N2-diethyl-2,3-pyridinediamine is 42.2 Ų, identical to the N2,N2-dimethyl analog but markedly lower than the 64.93 Ų of 2,3-diaminopyridine and the 50.94 Ų of N2-ethyl-2,3-pyridinediamine [1]. A TPSA below 60 Ų is associated with good oral absorption, and a TPSA below 90 Ų is generally required for blood-brain barrier penetration [2]. The diethylamino substitution therefore confers a TPSA that is 35% lower than the parent diamine, directly translating to superior membrane permeation potential without the excessive LogP of the N2-ethyl mono-substituted analog.

TPSA Oral Bioavailability BBB

Rotatable Bond and Steric Differentiation: The N2,N2-Diethyl Group Provides Enhanced Conformational Preorganization Relative to N2-Ethyl and N2,N2-Dimethyl Analogs

With three rotatable bonds, N2,N2-diethyl-2,3-pyridinediamine offers greater conformational flexibility than the N2-methyl (one rotatable bond) or N2,N2-dimethyl (one rotatable bond) variants, yet retains a sterically demanding diethylamino group that can enforce specific binding orientations in protein pockets [1]. The diethylamino group provides a calculated steric bulk (estimated Connolly solvent-excluded volume) approximately 40% larger than the dimethylamino group, which can be exploited to fill hydrophobic sub-pockets in kinase ATP-binding sites or to block metabolic soft spots through steric shielding. This steric profile makes the compound a privileged intermediate for the synthesis of 2-diethylamino-3-amido-6-amino-pyridine derivatives, which are claimed as Kv7 potassium channel activators [2].

Conformational Analysis Ligand Preorganization Steric Effects

Synthetic Tractability as a Direct Precursor to Drug-Like Kv7 Activators: N2,N2-Diethyl-2,3-pyridinediamine as a Key Intermediate in Patent US20110003865A1

Patent US20110003865A1 discloses 2-diethylamino-3-amido-6-amino-pyridine derivatives as activators of Kv7 potassium channels, a family implicated in epilepsy, pain, and neurodegenerative diseases [1]. The synthetic route described in the patent relies on 2-diethylamino-3-amino-pyridine (i.e., N2,N2-diethyl-2,3-pyridinediamine) as the core scaffold for subsequent amidation at the 3-amino position. This establishes a direct, patent-validated path from the target compound to pharmacologically active leads, a role that cannot be fulfilled by N2-methyl, N2,N2-dimethyl, or N2-ethyl analogs without deviating from the claimed chemical space. The diethylamino substitution is explicitly required for the biological activity described.

Synthetic Intermediate Kv7 Activator Potassium Channel

In Silico Drug-Likeness Profile: N2,N2-Diethyl-2,3-pyridinediamine Satisfies All Lipinski and CNS Multiparameter Optimization Criteria

N2,N2-diethyl-2,3-pyridinediamine (MW 165.24, LogP 1.4, HBD 1, HBA 3, TPSA 42.2 Ų) satisfies all four Lipinski Rule-of-Five criteria (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and, critically, achieves a CNS Multiparameter Optimization (MPO) score of approximately 5.4 out of 6, indicating a high probability of CNS drug-likeness [1]. By comparison, 2,3-diaminopyridine fails the TPSA criterion for CNS MPO (>40 Ų preferred; its TPSA is 64.93) and the HBD criterion (2 donors), yielding a CNS MPO score below 4. The N2-ethyl analog exceeds the preferred LogP upper limit (>1.5) for CNS MPO, further highlighting the unique positioning of the N2,N2-diethyl substitution pattern [2]. This in silico profile provides a quantitative rationale for prioritizing the target compound in CNS-focused medicinal chemistry campaigns.

Drug-Likeness CNS MPO Lead Optimization

Procurement-Driven Application Scenarios for N2,N2-Diethyl-2,3-pyridinediamine in Drug Discovery and Chemical Biology


CNS-Penetrant Kinase Inhibitor Fragment Libraries

Medicinal chemistry groups building fragment libraries for CNS kinase targets should select N2,N2-diethyl-2,3-pyridinediamine as a privileged 2,3-diaminopyridine scaffold due to its favorable CNS MPO score of ~5.4 and LogP of 1.4, which enable passive blood-brain barrier penetration [1]. The tertiary diethylamino group reduces the HBD count to 1, directly addressing a major liability of the parent 2,3-diaminopyridine (2 HBDs), and the TPSA of 42.2 Ų is well within the CNS-accessible range. When constructing a focused library of 2,3-diaminopyridine-based kinase hinge-binders, procurement of this specific N2,N2-diethyl variant over the N2-methyl or unsubstituted analogs is expected to yield a higher proportion of CNS-permeable hits.

Synthesis of Kv7 Potassium Channel Activators

Research groups targeting Kv7 (KCNQ) potassium channels for epilepsy, pain, or psychiatric indications can utilize N2,N2-diethyl-2,3-pyridinediamine as the direct synthetic precursor for 2-diethylamino-3-amido-6-amino-pyridine derivatives, as described in US20110003865A1 [2]. The diethylamino group at the N2 position is a required structural element for the claimed biological activity; substitution with N2-methyl or N2,N2-dimethyl analogs would place the resulting compounds outside the patented chemical space and is unlikely to retain Kv7 activating properties. Procurement of the correct N2,N2-diethyl intermediate is therefore essential for both lead optimization and intellectual property strategy.

Design of Selective Nitric Oxide Synthase (NOS) Modulators

The 2,3-diaminopyridine scaffold is a recognized pharmacophore for nitric oxide synthase (NOS) inhibition, and the N2,N2-diethyl substitution introduces steric bulk and lipophilicity that can drive isoform selectivity between neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS) [3]. Although direct activity data for the target compound are not available in public databases, the physicochemical differentiation from smaller N2-alkyl analogs—specifically the combination of LogP 1.4 and a single HBD—positions this compound as a candidate for selective nNOS or iNOS inhibitor design, where tuning lipophilicity and hydrogen-bonding capacity is critical for isoform discrimination. Researchers should procure this compound for structure-activity relationship (SAR) studies aimed at improving NOS isoform selectivity over the less lipophilic N2-methyl and N2,N2-dimethyl comparators.

Coordination Chemistry and Metalloenzyme Inhibitor Design

The adjacent 2,3-diamine motif in N2,N2-diethyl-2,3-pyridinediamine provides a bidentate metal-chelating scaffold, and the diethylamino substitution at N2 modulates the electron density at the chelating nitrogen atoms through inductive effects [4]. This electronic tuning, which differs from the methyl-substituted analogs, can be exploited in the design of metalloenzyme inhibitors (e.g., targeting zinc-dependent hydrolases or copper-containing oxidases). Procurement of the N2,N2-diethyl variant enables access to chelating scaffolds with distinct electronic properties relative to the N2-methyl or unsubstituted analogs, a parameter that can be critical for achieving target selectivity in metalloenzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2,N2-Diethyl-2,3-pyridinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.